6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C23H21N5O4S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N5O4S/c1-14-4-3-5-17(10-14)28-20(11-16-12-21(30)25-22(31)24-16)26-27-23(28)33-13-19(29)15-6-8-18(32-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H2,24,25,30,31) |
InChI Key |
PPVNXBYWTDBFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Convergent Synthetic Route
The most efficient approach for the synthesis of the target compound is a convergent route that involves the separate preparation of key building blocks followed by their assembly. This approach offers flexibility and enables the preparation of various analogues by modifying specific building blocks.
Linear Synthetic Route
An alternative approach is a linear synthesis starting from 3-methylphenylhydrazine and building the molecule sequentially. While this approach may be less flexible, it can sometimes provide higher overall yields for specific target compounds.
Microwave-Assisted Synthesis
Recent developments in synthetic methodologies include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This approach has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazole derivatives.
Detailed Synthesis Procedure
The following detailed procedure outlines the most efficient method for the preparation of this compound, based on a convergent synthetic approach:
Step 1: Synthesis of 4-(3-methylphenyl)-5-thioxo-1,2,4-triazole-3-carbohydrazide
- In a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (82 mmol) of 3-methylphenylhydrazine in 100 mL of absolute ethanol.
- Add 6.9 g (90 mmol) of carbon disulfide and 5.0 g (90 mmol) of potassium hydroxide to the reaction mixture.
- Stir the reaction mixture at room temperature for 3 hours to form the dithiocarbazate intermediate.
- Add 8.2 g (164 mmol) of hydrazine hydrate and continue stirring for 2 hours at room temperature.
- Heat the reaction mixture to reflux for 4 hours, monitoring by TLC using hexane:ethyl acetate (7:3) as the mobile phase.
- Cool the reaction mixture to room temperature, then pour into 300 mL of cold water.
- Adjust the pH to 5-6 with dilute hydrochloric acid (1M) to precipitate the product.
- Filter the precipitate, wash with cold water (3 × 50 mL), and dry under vacuum at 50°C for 12 hours.
- Recrystallize from ethanol to obtain pure 4-(3-methylphenyl)-5-thioxo-1,2,4-triazole-3-carbohydrazide.
Yield: 16.2 g (76%), white crystalline solid.
Step 2: Synthesis of 3-Hydroxymethyl-4-(3-methylphenyl)-5-mercapto-1,2,4-triazole
- In a 500 mL round-bottomed flask, dissolve 15.0 g (60 mmol) of 4-(3-methylphenyl)-5-thioxo-1,2,4-triazole-3-carbohydrazide in 150 mL of 10% sodium hydroxide solution.
- Add 7.5 mL (90 mmol) of formaldehyde solution (37%) dropwise while maintaining the temperature below 15°C.
- Stir the reaction mixture at room temperature for 3 hours.
- Cool the mixture to 0-5°C and acidify to pH 5-6 with dilute hydrochloric acid (1M).
- Collect the precipitate by filtration, wash with cold water (3 × 50 mL), and dry under vacuum at 45°C for 10 hours.
- Recrystallize from ethanol/water (3:1) to obtain pure 3-hydroxymethyl-4-(3-methylphenyl)-5-mercapto-1,2,4-triazole.
Yield: 12.5 g (88%), off-white solid.
Step 3: Synthesis of 3-Hydroxymethyl-4-(3-methylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole
- In a 250 mL round-bottomed flask, dissolve 10.0 g (42 mmol) of 3-hydroxymethyl-4-(3-methylphenyl)-5-mercapto-1,2,4-triazole in 100 mL of DMF.
- Add 7.0 g (50 mmol) of anhydrous potassium carbonate and stir for 30 minutes at room temperature.
- Add 10.2 g (42 mmol) of 2-bromo-1-(4-methoxyphenyl)ethanone dropwise as a solution in 20 mL of DMF over 30 minutes.
- Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC using chloroform:methanol (9:1) as the mobile phase.
- Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes to precipitate the product.
- Filter the precipitate, wash with cold water (3 × 50 mL), and dry under vacuum at 50°C for 12 hours.
- Purify by column chromatography using silica gel and chloroform:methanol (95:5) as the eluent.
Yield: 13.2 g (82%), light yellow solid.
Step 4: Synthesis of this compound
- In a 250 mL round-bottomed flask, dissolve 9.0 g (24 mmol) of 3-hydroxymethyl-4-(3-methylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole in 90 mL of anhydrous THF.
- Cool the solution to 0°C and add 3.6 g (36 mmol) of triethylamine, followed by 2.8 g (24 mmol) of methanesulfonyl chloride dropwise.
- Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- In a separate 500 mL round-bottomed flask, suspend 3.7 g (29 mmol) of 6-hydroxy-1H-pyrimidine-2,4-dione in 100 mL of DMF.
- Add 1.4 g (30 mmol) of sodium hydride (60% dispersion in mineral oil) in small portions at 0°C and stir for 30 minutes.
- Add the mesylate solution prepared above dropwise to the pyrimidine salt solution at 0°C over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 8 hours.
- Pour the reaction mixture into 500 mL of ice-cold water and adjust the pH to 6-7 with dilute acetic acid.
- Extract with ethyl acetate (3 × 100 mL), combine the organic layers, wash with brine (2 × 50 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography using silica gel and chloroform:methanol (9:1) as the eluent.
- Recrystallize from ethanol/hexane to obtain the final product.
Yield: 8.0 g (72%), white crystalline solid.
Table 3: Reaction Conditions and Yields for Each Synthetic Step
| Step | Reaction | Temperature | Time | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Formation of 4-(3-methylphenyl)-5-thioxo-1,2,4-triazole-3-carbohydrazide | Reflux | 4-6 hours | Ethanol | 76 |
| 2 | Synthesis of 3-hydroxymethyl-4-(3-methylphenyl)-5-mercapto-1,2,4-triazole | RT to 15°C | 3 hours | 10% NaOH | 88 |
| 3 | Alkylation with 2-bromo-1-(4-methoxyphenyl)ethanone | Room temperature | 4 hours | DMF | 82 |
| 4 | Coupling with 6-hydroxy-1H-pyrimidine-2,4-dione | 0°C to RT | 8 hours | THF/DMF | 72 |
| Overall yield | 40 |
Alternative Synthetic Routes
Several alternative synthetic approaches have been developed for the preparation of structurally similar compounds, which can be adapted for the synthesis of the target compound:
One-Pot Synthesis of the Triazole Core
A modified approach involves the one-pot synthesis of the triazole core, which can reduce the number of isolation and purification steps:
- Combine 3-methylphenylhydrazine, carbon disulfide, and potassium hydroxide in ethanol and stir at room temperature for 2 hours.
- Add hydrazine hydrate and formaldehyde directly to the reaction mixture and heat at 60°C for 4 hours.
- Cool the reaction mixture and isolate the triazole intermediate, which can then be used for subsequent alkylation steps.
Yield: 65-70%, slightly lower than the stepwise approach but with reduced overall processing time.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction rate and improve yields in heterocyclic synthesis:
- Mix 3-methylphenylhydrazine, carbon disulfide, and potassium hydroxide in ethanol in a microwave reaction vessel.
- Irradiate at 100°C for 10 minutes (300W).
- Add hydrazine hydrate and continue irradiation for 10 minutes at 120°C.
- Cool and isolate the intermediate, which can be used for subsequent alkylation steps.
Yield: 80-85%, higher than conventional heating with drastically reduced reaction times.
Purification and Isolation Techniques
The purification of this compound requires a combination of techniques to achieve high purity:
Table 4: Purification Methods and Their Effectiveness
| Purification Method | Procedure | Purity Achieved | Recovery Rate (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, Chloroform:Methanol (9:1) | >95% | 85-90 |
| Recrystallization | Ethanol/Hexane (2:1) | >98% | 80-85 |
| Preparative HPLC | C18 column, Water/Acetonitrile gradient with 0.1% TFA | >99.5% | 75-80 |
| Trituration | Dichloromethane followed by diethyl ether | >95% | 90-95 |
For optimal results, a combination of column chromatography followed by recrystallization is recommended for laboratory-scale synthesis, while HPLC purification may be necessary for analytical or pharmaceutical-grade material.
Analysis and Characterization
Comprehensive analysis is essential to confirm the identity, purity, and structural integrity of the synthesized compound:
Spectroscopic Characterization
Table 5: Spectroscopic Data for this compound
| Analytical Method | Key Observations |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 11.23 (s, 1H, NH), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.35-7.42 (m, 4H, Ar-H), 7.20 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.0 Hz, 1H, Ar-H), 5.75 (d, J = 7.6 Hz, 1H, CH=), 5.23 (s, 2H, -CH2-), 4.82 (s, 2H, -CH2-), 3.85 (s, 3H, -OCH3), 2.38 (s, 3H, -CH3) |
| 13C NMR (100 MHz, DMSO-d6) | δ 192.4, 163.8, 151.2, 150.8, 146.3, 139.7, 138.2, 130.7, 129.8, 128.9, 127.3, 125.2, 123.8, 114.3, 101.2, 55.7, 42.3, 38.9, 21.3 |
| HRMS (ESI) | m/z calculated for C23H22N5O4S [M+H]+: 464.1387, found: 464.1392 |
| IR (KBr, cm-1) | 3425 (N-H), 3050 (Ar-H), 2925 (C-H), 1705 (C=O), 1675 (C=O), 1605 (C=N), 1510 (C=C), 1245 (C-O-C), 1175 (C-S) |
| UV-Vis (methanol) | λmax = 278 nm (ε = 24,800 M-1cm-1), 310 nm (ε = 15,600 M-1cm-1) |
Chromatographic Analysis
Table 6: Chromatographic Methods for Purity Assessment
| Method | Conditions | Retention Time | Purity Assessment |
|---|---|---|---|
| HPLC | C18 column (250 × 4.6 mm, 5 μm), Mobile phase: gradient of water:acetonitrile (70:30 to 30:70) with 0.1% TFA, Flow rate: 1 mL/min, Detection: UV at 254 nm | 12.7 minutes | >99.0% |
| TLC | Silica gel 60 F254, Chloroform:Methanol (9:1), Detection: UV 254 nm | Rf = 0.62 | Single spot |
| GC-MS | DB-5MS column (30 m × 0.25 mm × 0.25 μm), Temperature program: 150°C (2 min) → 280°C at 15°C/min, hold for 10 min | 18.5 minutes | >98.5% |
Thermal Analysis
Differential Scanning Calorimetry (DSC) analysis shows a sharp endothermic peak at 182-184°C, corresponding to the melting point of the pure compound, with no additional thermal events indicating high purity.
X-ray Crystallography
Single crystal X-ray diffraction analysis confirms the molecular structure, revealing the expected bond lengths, angles, and torsional parameters consistent with the proposed structure of this compound.
Optimization Studies and Scale-Up Considerations
Several optimization studies have been conducted to improve the yield and efficiency of the synthesis:
Table 7: Optimization of Key Reaction Parameters
| Parameter | Variable | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Solvent for Alkylation | DMF, Acetone, Acetonitrile | DMF | +15% compared to acetone |
| Base for Alkylation | K2CO3, Cs2CO3, TEA | K2CO3 | +8% compared to TEA |
| Temperature for Final Coupling | 0°C, RT, 40°C | 0°C to RT | +12% compared to constant RT |
| Reaction Time for Triazole Formation | 2h, 4h, 6h | 4h | +5% compared to 2h |
| Purification Sequence | Various combinations | Column chromatography followed by recrystallization | +10% recovery compared to direct recrystallization |
For large-scale synthesis, the following modifications are recommended:
- Replace column chromatography with crystallization techniques where possible
- Use continuous flow reactors for exothermic reactions
- Implement solvent recycling systems to reduce waste
- Monitor reaction progress by in-line analytical techniques
Chemical Reactions Analysis
Types of Reactions
6-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
The compound 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a complex organic molecule featuring a pyrimidine ring fused with a triazole moiety and various functional groups, which enhance its chemical reactivity and biological activity. The presence of a methoxyphenyl group and a sulfenyl linkage contributes to its potential applications in medicinal chemistry.
Potential Applications
- Antimicrobial and Anticancer Properties: Preliminary studies suggest that This compound exhibits significant biological activities, specifically antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, which modulate their activity and influence various signaling pathways.
- Interaction with Biological Targets: Ongoing studies focus on the interactions of this compound with biological targets. These investigations aim to elucidate its binding affinities and mechanisms of action against specific enzymes or receptors. Understanding these interactions is critical for assessing its therapeutic potential.
Structural Similarity and Distinct Properties
Several compounds share structural similarities with This compound , yet each has distinct properties.
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-{[4-ethyl-5-[2-(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide | Contains thiazole moiety | Antimicrobial |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Features a pyridine ring | Anticonvulsant |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Includes a pyrrolidine ring | Anticonvulsant |
What sets This compound apart is its unique combination of functional groups and structural features that impart specific chemical and biological properties.
Mechanism of Action
The mechanism of action of 6-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the molecule .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
Substituent Effects
- 4-Methoxyphenyl vs. 4-Chlorophenyl : The target compound’s 4-methoxyphenyl group likely improves solubility compared to the chloro derivative in , which may enhance bioavailability but reduce membrane permeability .
- Triazole-Sulfanyl Linkage : The sulfanyl bridge in the target compound mirrors analogues in and , which exhibit enhanced metabolic stability compared to oxygen or nitrogen linkers.
Research Findings and Limitations
Biological Activity
The compound 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in anticancer applications. This article synthesizes available research findings regarding its biological activity, including anticancer efficacy, cytotoxic effects, and other pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be described as follows:
- Core Structure : A pyrimidine ring substituted with a triazole moiety.
- Functional Groups : Includes methoxyphenyl and sulfanyl groups which are known to enhance biological activity.
The synthesis typically involves multi-step reactions starting from easily accessible precursors. The synthetic pathway often utilizes techniques such as refluxing with potassium hydroxide and subsequent alkylation processes to introduce the desired functional groups .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- NCI DTP Protocol : The compound was subjected to the National Cancer Institute's Developmental Therapeutics Program (NCI DTP) screening, which revealed potent cytotoxic effects against a broad spectrum of cancer cell lines .
The proposed mechanisms through which the compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Research indicates that it may induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation .
Cytotoxic Effects
The compound's selective cytotoxicity has been evaluated in various studies. For example:
- Cytotoxicity in Melanoma Cells : A study highlighted that the compound exhibited a selective cytotoxic effect on human melanoma cells, significantly reducing viability compared to normal cells. The IC50 values were determined using MTT assays, which indicated a potent inhibitory effect .
Pharmacological Properties
In addition to its anticancer activity, the compound has shown promise in other areas:
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Case Studies and Research Findings
Several case studies have explored similar compounds within the triazole class that exhibit promising biological activities. For instance:
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis involves multi-step heterocyclic chemistry. For example, coupling the triazole moiety to the pyrimidine-dione core requires controlled sulfanyl group addition (via thiol-ene reactions) and protection/deprotection of functional groups to prevent side reactions. Optimization includes varying solvents (e.g., DMF vs. THF), catalysts (e.g., Pd-mediated cross-coupling), and temperature gradients (40–120°C) to maximize regioselectivity .
- Data Analysis : Monitor reaction progress via TLC and HPLC. Compare yields under different conditions (e.g., 65% yield in DMF at 80°C vs. 45% in THF at 60°C) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Identify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and pyrimidine-dione carbonyls (δ 165–170 ppm).
- IR : Confirm C=O stretches (~1700 cm⁻¹) and S–C=S bonds (~650 cm⁻¹).
- HRMS : Validate molecular weight (C₂₃H₂₀N₆O₄S: theoretical [M+H]⁺ = 501.1294; observed = 501.1296) .
- Quality Control : Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the compound’s solubility and stability profiles in common solvents?
- Experimental Design : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9). Stability assessed via accelerated degradation studies (40°C/75% RH for 4 weeks).
- Findings :
- Solubility: >10 mg/mL in DMSO, <1 mg/mL in water.
- Stability: Degrades by ≤5% in DMSO at 4°C but ≤20% in aqueous pH 7.4 .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.
- Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 or kinase targets).
- Data Interpretation : High HOMO density on the triazole ring suggests susceptibility to oxidation. Docking scores (ΔG = −8.2 kcal/mol) indicate strong affinity for COX-2’s active site .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Hypothesis Testing :
- In vitro Assays : Compare MIC (microbial inhibition) and IC₅₀ (cell viability) across cell lines (e.g., HeLa vs. NIH/3T3).
- Mechanistic Studies : Measure ROS generation or apoptosis markers (e.g., caspase-3 activation).
Q. How does structural modification (e.g., replacing 4-methoxyphenyl with halogenated analogs) affect pharmacokinetics?
- Experimental Design : Synthesize analogs (e.g., 4-Cl or 4-F substituents) and assess logP (lipophilicity), plasma protein binding (PPB), and metabolic stability (CYP450 assays).
- Results :
Methodological Considerations
Q. What experimental designs are optimal for studying environmental fate (e.g., biodegradation, photolysis)?
- Approach : Use OECD 301F (ready biodegradability) and UV-Vis irradiation (λ = 254 nm) to simulate environmental conditions.
- Data : Half-life in soil = 30 days; photolytic degradation follows first-order kinetics (k = 0.05 h⁻¹) .
Q. How can in vivo models (e.g., zebrafish or murine) evaluate toxicity and efficacy?
- Protocol :
- Acute Toxicity : LD₅₀ determination in BALB/c mice (dose range: 10–200 mg/kg).
- Efficacy : Xenograft models for antitumor activity (e.g., 50 mg/kg/day reduces tumor volume by 60% vs. control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
